Norethisterone Acetate

Description

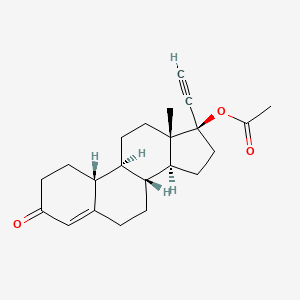

Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20H,5-12H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMONTRJLAWHYGT-ZCPXKWAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023381 | |

| Record name | Norethindrone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-98-9 | |

| Record name | Norethisterone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norethindrone acetate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norethindrone acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norethindrone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norethisterone acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORETHINDRONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S44LIC7OJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of Norethindrone Acetate Action

Molecular and Cellular Mechanisms of Action

At the cellular level, norethindrone (B1679910) acetate's activity is dictated by its ability to bind to and activate intracellular steroid receptors. Following administration, norethindrone acetate (B1210297) is rapidly metabolized to its active form, norethindrone, which then interacts with various hormone receptors to modulate gene transcription. patsnap.com

Progesterone (B1679170) Receptor Binding and Downstream Gene Modulation

The principal mechanism of action for norethindrone acetate is its function as an agonist at the progesterone receptor (PR). patsnap.compatsnap.comdrugbank.com Upon entering target cells, which are located in the reproductive tract, mammary glands, hypothalamus, and pituitary gland, norethindrone binds to the PR. patsnap.comdrugbank.com This binding induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. patsnap.com Within the nucleus, the norethindrone-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction initiates the transcription of genes that mediate the effects of progesterone, leading to changes in protein synthesis that ultimately alter cellular function. patsnap.com

The downstream consequences of PR activation by norethindrone are manifold and contribute significantly to its clinical effects. A primary action is the transformation of the endometrium, the lining of the uterus, from a proliferative to a secretory state. patsnap.com It also prevents excessive proliferation of the endometrium, which can reduce the risk of endometrial hyperplasia. patsnap.com Furthermore, norethindrone acetate thickens the cervical mucus, creating a barrier that is more difficult for sperm to penetrate. patsnap.com

Interaction with Other Steroid Receptors (Glucocorticoid, Mineralocorticoid, Androgen)

Glucocorticoid Receptor: Research indicates that norethisterone, the active metabolite of norethindrone acetate, has virtually no binding affinity for the glucocorticoid receptor. nih.gov This suggests that glucocorticoid-mediated effects are not a significant component of its mechanism of action.

Mineralocorticoid Receptor: Norethindrone acetate has been shown to have antagonistic effects at the mineralocorticoid receptor (MR). This anti-mineralocorticoid activity is a notable characteristic of some synthetic progestins.

Androgen Receptor: Norethindrone, being a derivative of 19-nortestosterone, possesses some androgenic activity. Studies have shown that 5α-reduction of norethisterone enhances its binding affinity for the androgen receptor. nih.gov However, this increased binding affinity paradoxically leads to a diminished androgenic potency. nih.gov This suggests a complex interaction where the metabolite can bind to the receptor but may not be as effective at eliciting a full androgenic response. The androgenic properties are considered to be relatively weak.

| Receptor | Binding Affinity/Activity of Norethindrone |

| Progesterone Receptor | High affinity agonist |

| Glucocorticoid Receptor | Virtually no binding affinity |

| Mineralocorticoid Receptor | Antagonistic activity |

| Androgen Receptor | Binds with some affinity; weak androgenic activity |

Endocrine System Modulation by Norethindrone Acetate

Norethindrone acetate significantly impacts the endocrine system, primarily through its influence on the hypothalamic-pituitary-ovarian (HPO) axis. This modulation of the HPO axis is central to its effects on the menstrual cycle and ovulation.

Hypothalamic-Pituitary-Ovarian Axis Inhibition

Norethindrone acetate exerts a negative feedback effect on the hypothalamus and the pituitary gland. drugbank.com This inhibitory action disrupts the normal pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn affects the secretion of gonadotropins from the pituitary gland. This central mechanism is a key component of its contraceptive and therapeutic effects. mdpi.com

By acting on the hypothalamus and pituitary, norethindrone acetate suppresses the secretion of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH). patsnap.compatsnap.com Studies have demonstrated that administration of norethindrone can attenuate the endogenous secretion of LH and FSH. nih.gov Specifically, after two weeks of oral administration, a significant reduction in both LH and FSH levels has been observed. nih.gov This suppression of gonadotropins prevents the development and maturation of ovarian follicles.

The suppression of the mid-cycle surge of LH is the primary mechanism by which norethindrone acetate inhibits ovulation. patsnap.comoup.com The LH surge is a critical event that triggers the release of a mature egg from the ovary. By blunting this surge, norethindrone acetate effectively prevents ovulation. patsnap.com The inhibition of FSH also contributes to this effect by preventing the initial stages of follicular development. The anovulatory state induced by norethindrone acetate is a cornerstone of its use in contraception.

| Endocrine Parameter | Effect of Norethindrone Acetate |

| GnRH Pulse Frequency | Decreased |

| LH Secretion | Suppressed, particularly the mid-cycle surge |

| FSH Secretion | Suppressed |

| Ovulation | Inhibited |

Impact on Endometrial Physiology

Norethindrone acetate, a synthetic progestin, exerts significant and complex effects on the endometrium, the inner lining of the uterus. Its actions are central to its therapeutic applications in various gynecological conditions. By binding to progesterone receptors, it modulates gene expression, leading to profound changes in the cellular structure and function of the endometrial tissue. patsnap.comnih.gov These effects primarily involve transforming the endometrium from a proliferative to a secretory state, inhibiting its growth, and ultimately inducing atrophy with prolonged use. nih.govpediatriconcall.com

Following priming by estrogen, which causes the endometrium to thicken (proliferate), norethindrone acetate induces a secretory transformation. patsnap.comdrugs.com This process mimics the changes seen in the luteal phase of a normal menstrual cycle, preparing the uterus for potential embryo implantation. patsnap.com The endometrial glands, previously straight and narrow, become tortuous and begin to secrete glycoproteins and peptides. nih.gov The stromal cells surrounding the glands also undergo significant changes. nih.gov

With continued progestin influence, this transformation progresses to decidualization, a more profound change where the endometrial stromal cells differentiate into specialized secretory cells known as decidual cells. frontiersin.orgnih.gov These cells are morphologically distinct, appearing larger and more rounded, and they play a critical role in pregnancy by providing a supportive environment for the implanting embryo. frontiersin.orgnih.gov The process of decidualization is essential for the establishment and maintenance of pregnancy. nih.gov

Norethindrone acetate has a potent antiproliferative effect on the endometrium. patsnap.comnih.gov It counteracts the growth-promoting effects of estrogen, thereby preventing excessive thickening of the uterine lining. patsnap.comnih.gov This action is achieved by downregulating estrogen receptors and promoting the conversion of estradiol (B170435) to the less potent estrone within the endometrial cells. researchgate.net This inhibition of proliferation is a key mechanism in its use for conditions like abnormal uterine bleeding and endometriosis. patsnap.comresearchgate.net

Prolonged and continuous exposure to norethindrone acetate leads to endometrial atrophy. nih.govpediatriconcall.com The endometrium becomes thin, and the glands become inactive and sparse. nih.gov The stromal component also becomes suppressed. This atrophic state makes the endometrium unsuitable for implantation and is a desired effect in long-term hormonal therapies. nih.govpediatriconcall.com

Cervical Mucus Alterations

Norethindrone acetate significantly alters the properties of cervical mucus, making it a crucial component of its contraceptive effect. patsnap.compediatriconcall.compatsnap.com It causes the mucus to become thick, viscous, and reduced in quantity. patsnap.compatsnap.com This thickened mucus forms a barrier that is hostile to sperm penetration, making it difficult for sperm to travel through the cervix and into the uterus to reach an egg. patsnap.comwebmd.com Studies have demonstrated a rapid decline in cervical mucus scores, which are favorable to sperm penetration, just two hours after administration of norethindrone, with the unfavorable changes persisting for at least 24 hours. nih.govelsevierpure.com

Metabolic Conversion and Estrogenic Activity of Norethindrone Acetate

Deacetylation to Norethindrone

Upon oral administration, norethindrone acetate is rapidly absorbed and undergoes deacetylation, primarily in the liver, to its pharmacologically active metabolite, norethindrone. patsnap.comnih.gov This conversion is a critical step, as norethindrone is the molecule that binds to progesterone receptors to exert its progestogenic effects. patsnap.comclinicaltrials.gov Norethindrone acetate essentially functions as a prodrug for norethindrone. nih.gov

Partial Conversion to Ethinyl Estradiol (EE) and Clinical Implications

A unique characteristic of norethindrone and its acetate form is their partial metabolic conversion to a potent synthetic estrogen, ethinyl estradiol (EE). researchgate.netoup.comnih.gov This conversion, which occurs through aromatization, means that administration of norethindrone acetate results in exposure to both a progestin (norethindrone) and a potent estrogen (ethinyl estradiol). researchgate.netbohrium.com

The rate of this conversion is relatively small but clinically significant, especially at higher therapeutic doses. oup.comnih.gov Research has shown that the conversion ratio can range from approximately 0.20% to 1.0%. nih.govnih.gov For every milligram of norethindrone acetate ingested, it is estimated to produce an estrogenic effect equivalent to about 6 micrograms of oral ethinyl estradiol. oup.comnih.gov

Table 1: Conversion of Norethindrone Acetate (NETA) to Ethinyl Estradiol (EE)

| NETA Dose | Mean Peak EE Serum Concentration (pg/mL) | Conversion Ratio (%) | Source |

|---|---|---|---|

| 5 mg | Not specified | 0.7 ± 0.2 | nih.gov |

| 10 mg | 58 | 0.20 - 0.33 | oup.comnih.gov |

| 10 mg | Not specified | 1.0 ± 0.4 | nih.gov |

| 20 mg | 178 | 0.20 - 0.33 | oup.comnih.gov |

| 40 mg | 231 | 0.20 - 0.33 | oup.comnih.gov |

The clinical implications of this conversion are significant. The resulting levels of ethinyl estradiol can be substantial, particularly with higher doses of norethindrone acetate used to treat conditions like endometriosis or severe uterine bleeding. oup.comnih.gov For instance, a 20 mg dose of norethindrone acetate can produce EE levels comparable to those found in some oral contraceptive pills. oup.com A 40 mg dose can result in EE exposure equivalent to oral contraceptive pills containing 50 μg of EE, which have been associated with an increased risk of thrombosis. oup.com This inherent estrogenic activity may be beneficial in some contexts, such as preventing bone density loss, but it also means that caution is required for individuals with contraindications to estrogen therapy. nih.govresearchgate.netresearchgate.net

Quantitative Analysis of EE Formation

Norethindrone acetate (NETA) undergoes partial metabolic conversion to the potent estrogen, ethinyl estradiol (EE), a phenomenon that has been quantitatively assessed in multiple studies. The extent of this conversion, while relatively small, can result in clinically relevant circulating levels of EE, particularly at higher NETA doses oup.comresearchgate.net.

Research involving premenopausal women administered single daily doses of 10 mg, 20 mg, and 40 mg of NETA for seven days established a conversion ratio to EE ranging from 0.20% to 0.33% oup.comresearchgate.net. This metabolic process led to significant mean maximum serum concentrations (Cmax) of EE. After a single dose, the 10 mg NETA group achieved a mean EE Cmax of 58 pg/mL, the 20 mg group reached 178 pg/mL, and the 40 mg group peaked at 231 pg/mL oup.com. Following seven days of administration, EE levels measured two hours after the dose were as high as 77 ± 13 pg/mL for the 10 mg dose, 134 ± 16 pg/ml for the 20 mg dose, and 358 ± 73 pg/ml for the 40 mg dose oup.com.

A study in postmenopausal women provided further quantitative data, investigating single oral doses of 5 mg and 10 mg of NETA. The conversion ratio of NETA to EE was found to be 0.7 ± 0.2% for the 5 mg dose and 1.0 ± 0.4% for the 10 mg dose nih.gov. This research calculated that each milligram of NETA ingested corresponds to an oral dose equivalent of approximately 6 micrograms of EE nih.gov. Other analyses have reported similar conversion rates, generally in the range of 0.4% to 1% bmj.com.

The conversion of the related compound, norethisterone, has also been studied. Using a double isotope infusion technique in two perimenopausal women, the in vivo transfer constants for the conversion of norethisterone to EE were measured at 2.26% and 2.34% in blood, and 2.27% and 0.38% in urine, confirming that a small but significant proportion is converted nih.gov.

| Study Population | NETA Dose | Conversion Ratio (%) | Resulting Mean Peak EE Serum Concentration (pg/mL) | Source |

|---|---|---|---|---|

| Premenopausal Women | 10 mg | 0.20 - 0.33 | 58 | oup.com |

| Premenopausal Women | 20 mg | 0.20 - 0.33 | 178 | oup.com |

| Premenopausal Women | 40 mg | 0.20 - 0.33 | 231 | oup.com |

| Postmenopausal Women | 5 mg | 0.7 ± 0.2 | Not Reported | nih.gov |

| Postmenopausal Women | 10 mg | 1.0 ± 0.4 | Not Reported | nih.gov |

Contribution to Estrogenic Effects

This inherent estrogenicity contributes to some of the therapeutic effects observed with NETA administration. The estrogenic action is known to have a protective effect on bone mineral density bmj.comresearchgate.net. Studies have shown that NETA, partly through its conversion to EE, helps to reduce bone turnover and increase vertebral trabecular bone density researchgate.netnih.gov. This effect is believed to be mediated through both the estrogen and androgen receptors researchgate.net.

Furthermore, the metabolically derived EE strengthens the primary progestogenic properties of norethindrone bmj.com. Estrogenic effects are also observed in the hypothalamic-pituitary axis, with NETA administration leading to a marked lowering of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) researchgate.net.

However, the clinical significance of these estrogenic effects is viewed differently across studies. While some research highlights that higher NETA doses produce substantial EE levels that may be a concern for women sensitive to high estrogen concentrations oup.com, other studies conclude that for therapeutic doses, the exposure to metabolically derived EE is likely of little clinical significance nih.gov. It has been suggested that the estrogenic effects on the liver may be more than compensated for by the androgenic activity of norethisterone nih.gov.

Beyond the formation of EE, other metabolites of norethisterone also possess estrogenic properties. The A-ring reduced metabolites, specifically 3β,5α-tetrahydronorethisterone and 3α,5α-tetrahydronorethisterone, can interact with the estrogen receptor nih.gov. In animal models, these metabolites have been shown to induce uterine sensitivity to serotonin, a response that is specifically dependent on estrogen, demonstrating their contribution to the compound's estrogenic profile nih.gov.

| Effect | Description | Source |

|---|---|---|

| Hormonal Modulation | Marked lowering of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). | researchgate.net |

| Bone Health | Beneficial effects on bone mineral density; reduction in bone turnover and resorption. | bmj.comresearchgate.netnih.gov |

| Uterine Sensitivity | Metabolites (3β,5α- and 3α,5α-tetrahydronorethisterone) induce uterine sensitivity to serotonin, an estrogen-dependent response. | nih.gov |

| Progestogenic Potentiation | The resulting ethinyl estradiol strengthens the progestogenic properties of norethindrone. | bmj.com |

Pharmacological Profile and Disposition of Norethindrone Acetate

Pharmacokinetics of Norethindrone (B1679910) Acetate (B1210297) and its Metabolites

The disposition of norethindrone acetate in the body is characterized by its rapid conversion to norethindrone and the subsequent distribution, metabolism, and elimination of this active compound.

Absorption and Deacetylation Kinetics

Following oral administration, norethindrone acetate is completely and rapidly deacetylated to its active form, norethindrone, during first-pass metabolism in the intestine and liver. nih.govfda.gov The disposition of norethindrone acetate is therefore indistinguishable from that of orally administered norethindrone. fda.gov The absorption of norethindrone acetate is rapid, with maximum plasma concentrations (Cmax) of norethindrone generally occurring at approximately 2 hours post-dose. fda.gov

After intravenous injection, norethindrone acetate itself exhibits a biphasic disappearance from plasma. An initial rapid phase has an average half-life of about 7.5 minutes, followed by a slower disappearance with a half-life of 51.5 hours. nih.gov However, due to the swift and extensive deacetylation, norethindrone becomes the predominant steroid in circulation. nih.gov

Distribution Characteristics: Protein Binding (SHBG, Albumin)

Once in the systemic circulation, norethindrone, the active metabolite of norethindrone acetate, is extensively bound to plasma proteins. nih.gov It is transported in the bloodstream bound to both albumin and sex hormone-binding globulin (SHBG). nih.gov Approximately 61% of circulating norethindrone is bound to albumin, and about 36% is bound to SHBG. fda.govdroracle.ai A very small fraction, typically around 3%, remains unbound or "free" in circulation and is considered the biologically active portion. medcraveebooks.com The binding to SHBG is a significant factor, as only the unbound fraction of the hormone can exert its biological activity. nih.gov

Table 1: Plasma Protein Binding of Norethindrone

| Plasma Protein | Percentage Bound |

|---|---|

| Albumin | ~61% |

| Sex Hormone-Binding Globulin (SHBG) | ~36% |

| Unbound (Free) | ~3% |

Biotransformation Pathways: Reduction, Conjugation (Sulfate, Glucuronide)

Norethindrone undergoes extensive biotransformation, primarily in the liver. fda.gov The main metabolic pathways involve reduction of the A-ring of the steroid structure, leading to the formation of metabolites such as 5-alpha-dihydro-norethindrone and 3-beta, 5-alpha-tetrahydro-norethindrone. medcraveebooks.com These reduced metabolites subsequently undergo conjugation reactions. medcraveebooks.com The majority of the metabolites found in the circulation are sulfate (B86663) conjugates, while glucuronide conjugates are the predominant form found in the urine. fda.gov

Elimination Kinetics: Half-Life, Clearance, and Excretion Routes (Urine, Feces)

The elimination of norethindrone following the administration of norethindrone acetate is characterized by a mean terminal elimination half-life of approximately 8 to 9 hours. fda.gov The plasma clearance value for norethindrone is approximately 0.4 L/hr/kg, and its volume of distribution is about 4 L/kg. fda.gov After an intravenous injection of radiolabeled norethindrone acetate, its main metabolite, norethindrone, disappeared from plasma with an average half-life of 34.8 hours. nih.gov

Excretion of norethindrone and its metabolites occurs through both renal and fecal routes. fda.gov The metabolites are eliminated in both urine and feces. fda.gov

Table 2: Key Pharmacokinetic Parameters of Norethindrone (following Norethindrone Acetate Administration)

| Parameter | Value |

|---|---|

| Time to Maximum Plasma Concentration (tmax) | ~2 hours |

| Terminal Elimination Half-Life (t1/2) | ~8-9 hours |

| Plasma Clearance (Cl) | ~0.4 L/hr/kg |

| Volume of Distribution (Vd) | ~4 L/kg |

| Excretion Routes | Urine and Feces |

Pharmacodynamic Considerations

The pharmacodynamic profile of norethindrone acetate is defined by the actions of its active metabolite, norethindrone, on target tissues.

Dose-Response Relationships and Potency Relative to Norethindrone

Norethindrone acetate induces secretory changes in an estrogen-primed endometrium. A key pharmacodynamic characteristic is its potency relative to its active metabolite. On a weight basis, norethindrone acetate is considered to be twice as potent as norethindrone. One study that assessed the potency of progestins based on various endometrial responses, such as delay of menses and glycogen (B147801) deposition, found norethindrone and norethindrone acetate to be roughly equivalent in potency. medcraveebooks.com However, comparisons of progestin potencies in bioassays that measure endometrial transformation have provided different rankings depending on the specific assay used. medcraveebooks.com

Impact on Circulating Hormone Levels (Estradiol, Progesterone)

Norethindrone acetate primarily exerts its systemic effects through its active metabolite, norethindrone, which is a potent progestin. Its mechanism of action involves the suppression of gonadotropin secretion from the pituitary gland, which in turn alters the levels of circulating sex hormones, notably estradiol (B170435) and progesterone (B1679170).

Research demonstrates that norethindrone significantly attenuates the endogenous secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.gov One study observed that after two weeks of oral administration, norethindrone reduced LH secretion by 59% and FSH secretion by 50%. nih.gov This central suppression of gonadotropins disrupts the normal follicular development and ovulatory cycle. By preventing the midcycle surge of LH, norethindrone acetate effectively inhibits ovulation, which is a primary mechanism for its use in contraception. oup.com

The suppression of the hypothalamic-pituitary-ovarian axis leads to a marked decrease in the ovarian production of estradiol and progesterone. In a clinical setting for ovarian suppression, the administration of norethindrone acetate in combination with a GnRH agonist resulted in significantly lower serum estradiol levels compared to a GnRH agonist alone. columbia.eduoup.com This highlights its potent effect on reducing circulating estradiol. While direct effects on ovarian steroidogenesis have not been observed in vitro, the impact on the hypothalamic-pituitary axis is the clear driver of its hormonal effects. nih.gov

The following table summarizes the observed impact of norethindrone acetate on key hormone levels from a clinical study on ovarian suppression.

| Hormone | Treatment Group | Mean Serum Level | Percentage Change |

| Estradiol | Norethindrone Acetate + LA | 20.7 pg/mL | -96.4% |

| Estradiol | Leuprolide Acetate (LA) Only | 573 pg/mL | Baseline |

| LH | Norethindrone | Not Specified | -59% |

| FSH | Norethindrone | Not Specified | -50% |

Data sourced from studies on ovarian suppression. nih.govoup.com The table illustrates the significant reduction in estradiol and gonadotropins following norethindrone acetate administration.

Pharmacokinetic and Pharmacodynamic Variability

The disposition and effects of norethindrone acetate can be influenced by various physiological factors, although research in specific populations remains limited.

Influence of Hepatic Function

The liver is the primary site for the metabolism of norethindrone acetate. nih.gov After oral administration, norethindrone acetate undergoes rapid and extensive first-pass metabolism in the gut and liver, where it is converted to its active form, norethindrone, and other metabolites. nih.gov This substantial hepatic clearance means that liver function is critical to the drug's disposition.

Given this metabolic pathway, impaired hepatic function is expected to alter the pharmacokinetics of norethindrone acetate, potentially leading to increased drug exposure. Although specific pharmacokinetic studies in patients with hepatic impairment are limited, the use of norethindrone acetate is contraindicated in individuals with severe liver dysfunction or liver disease. clevelandclinic.org High doses of progestins have been associated with elevations in liver enzymes and, in rare instances, clinically apparent liver injury, including cholestasis and hepatitis. nih.govnih.govresearchgate.net The potential for norethindrone to inhibit hepatic microsomal function has also been reported. europa.eu The lack of specific dosing guidelines for patients with mild to moderate hepatic impairment represents a significant gap in clinical pharmacology. uspharmacist.com

Influence of Renal Function

In contrast to hepatic function, renal function appears to have a minimal impact on the pharmacokinetics of norethindrone. Studies conducted in women with chronic renal failure who were undergoing peritoneal dialysis found no significant differences in any pharmacokinetic parameters for norethindrone when compared to control subjects with normal renal function. This finding indicates that the clearance of norethindrone is not substantially affected by impaired kidney function, and therefore, dose adjustments in patients with renal impairment are generally not considered necessary.

Influence of Age and Race (Research Gaps)

There is a notable lack of research into the specific effects of age and race on the pharmacokinetics and pharmacodynamics of norethindrone acetate.

Age: General physiological changes that occur with aging, such as potential decreases in hepatic blood flow and metabolic enzyme activity, could theoretically alter the clearance of drugs like norethindrone that are extensively metabolized by the liver. However, dedicated pharmacokinetic studies comparing younger and older populations receiving norethindrone acetate have not been widely conducted. Therefore, it is unknown if age-related adjustments are necessary.

Race: Pharmacokinetic variability between different racial and ethnic groups can occur due to genetic polymorphisms in drug-metabolizing enzymes. As norethindrone acetate is subject to extensive hepatic metabolism, there is a theoretical potential for racial differences in its disposition. However, specific studies to evaluate the influence of race on the pharmacokinetics of norethindrone acetate have not been reported in the literature, marking another significant research gap.

Therapeutic Applications and Clinical Research of Norethindrone Acetate

Gynecological Disorders and Their Management

Norethindrone (B1679910) acetate (B1210297) is a cornerstone in the medical management of several gynecological disorders, primarily due to its potent progestogenic effects on the endometrium and its ability to suppress ovulation. It is frequently employed in the treatment of conditions such as endometriosis and abnormal uterine bleeding, offering a non-invasive alternative to surgical interventions.

Endometriosis-Associated Pain Management

Endometriosis, a chronic condition characterized by the growth of endometrial-like tissue outside the uterus, is a significant cause of pelvic pain, including dysmenorrhea, dyspareunia, and non-menstrual pelvic pain. Norethindrone acetate is recognized as an effective option for managing this pain. the-hospitalist.orgdroracle.aiclevelandclinic.orgdroracle.aimedlineplus.gov Clinical studies have shown that it can significantly decrease both pain and bleeding associated with all stages of endometriosis. the-hospitalist.orgdroracle.ai It is considered a first-line treatment for endometriosis-related pain, often with fewer side effects compared to other hormonal therapies. droracle.ai

The pain-relieving effects of norethindrone acetate in endometriosis are multifactorial. As a progestin, it induces a state of "pseudopregnancy," which leads to the decidualization and subsequent atrophy of endometrial tissue, both within and outside the uterus. droracle.ai This process helps to reduce the inflammatory response and prostaglandin production that are major contributors to pain in endometriosis. nih.gov

Norethindrone acetate also exerts a suppressive effect on the hypothalamic-pituitary-ovarian axis, leading to anovulation and a reduction in ovarian estrogen production. nih.gov This hypoestrogenic environment further inhibits the growth and activity of endometriotic implants. The compound's androgenic properties may also contribute to its therapeutic effects. droracle.ai

Long-term therapy with norethindrone acetate has been shown to be both effective and well-tolerated for managing pain in women with endometriosis, particularly those with rectovaginal endometriosis. endometriozisdernegi.orgnih.gov A retrospective study evaluating a five-year course of treatment found a significant and sustained reduction in chronic pelvic pain and deep dyspareunia. nih.gov

The following table summarizes the patient satisfaction and continuation rates from a long-term study on norethindrone acetate for rectovaginal endometriosis. nih.gov

| Duration of Treatment | Patients Continuing Treatment | Patient Satisfaction (Satisfied or Very Satisfied) |

| 5 Years | 59.2% (61/103) | 68.8% (42/61) of completers |

While generally well-tolerated, some patients may experience side effects that can lead to discontinuation. endometriozisdernegi.org However, for many, the benefits in pain control and quality of life are substantial, making it a viable option for long-term management. endometriozisdernegi.orgnih.gov

In addition to pain management, norethindrone acetate has been observed to have an effect on the size of endometriotic lesions. A meta-analysis of studies on medical management of ovarian endometriomas found that norethindrone acetate significantly reduced the diameter of these cysts. obgproject.comresearchgate.net

A long-term study on rectovaginal endometriosis treated with norethindrone acetate also reported a significant reduction in the volume of endometriotic nodules as measured by MRI after five years of treatment. endometriozisdernegi.org While it may not completely eradicate the lesions, it can effectively control their growth and, in some cases, lead to a reduction in size. droracle.aiendometriozisdernegi.org

The table below presents findings on the radiological response of rectovaginal endometriotic nodules to five-year norethindrone acetate therapy. nih.gov

| Radiological Response | Percentage of Patients (n=59) |

| Partial Response | 55.9% |

| Stable Disease | 32.2% |

| Volumetric Increase | 11.9% |

Abnormal Uterine Bleeding (AUB) and Menstrual Regulation

Norethindrone acetate is a valuable tool for the management of abnormal uterine bleeding (AUB) that is not caused by underlying structural pathologies like fibroids or uterine cancer. medcentral.comnih.gov It is also used to regulate the menstrual cycle. clevelandclinic.orgmedlineplus.gov Its efficacy in these applications is attributed to its ability to stabilize the endometrium and orchestrate a predictable withdrawal bleed upon cessation of treatment. medcentral.com

In certain clinical scenarios, the induction of amenorrhea (the absence of menstruation) is a therapeutic goal. Norethindrone acetate can be used to achieve this by providing continuous progestogenic stimulation to the endometrium, which prevents its breakdown and shedding. droracle.ai This is particularly beneficial for individuals who experience severe menstrual symptoms or for whom menstruation is otherwise undesirable. nih.gov

Continuous administration of norethindrone acetate leads to endometrial atrophy over time, resulting in the cessation of menstrual bleeding. nih.gov This makes it a treatment option for inducing amenorrhea in various patient populations, including those with conditions that are exacerbated by menstruation. droracle.ainih.gov

Control of Breakthrough Bleeding

Norethindrone acetate is utilized in the management of breakthrough bleeding, which is unscheduled bleeding that can occur with hormonal therapies. nih.govgoodrx.com Its progestogenic activity helps to stabilize the endometrium, the lining of the uterus, thereby reducing the incidence of irregular spotting or bleeding. cupag.org When the lining of the uterus does not get thick, there is less bleeding and pain. cupag.org

Research has shown norethindrone to be effective in preventing unscheduled bleeding. nih.gov In a randomized trial comparing oral norethindrone acetate to a combined oral contraceptive for the purpose of delaying menstruation, it was found that norethindrone was superior in preventing breakthrough bleeding. nih.gov Only 8% of the participants in the norethindrone group reported spotting, compared to 43% in the oral contraceptive group. nih.gov While breakthrough bleeding is a known side effect of norethindrone acetate, it has been observed to be less frequent compared to some other hormonal treatments. goodrx.commdpi.com

| Treatment Group | Percentage Reporting Spotting/Breakthrough Bleeding |

|---|---|

| Norethindrone Acetate | 8% |

| Combined Oral Contraceptive | 43% |

Secondary Amenorrhea

Norethindrone acetate is indicated for the treatment of secondary amenorrhea, which is the absence of menstrual periods for three or more months in women who have previously had a menstrual cycle. clevelandclinic.orgnih.govmedlineplus.gov This condition is often due to a hormonal imbalance. goodrx.comnih.gov

The therapeutic effect of norethindrone acetate in this context relies on its ability to induce secretory changes in an endometrium that has been adequately primed by either endogenous or exogenous estrogen. nih.gov By mimicking the action of progesterone (B1679170), it prepares the uterine lining. clevelandclinic.org Following a course of treatment, the subsequent withdrawal of the progestin typically induces bleeding, simulating a menstrual period. medcentral.comdrugs.com This withdrawal bleeding usually occurs within three to seven days after discontinuing the therapy. nih.govmedcentral.comdrugs.com

Adenomyosis Management

Norethindrone acetate has been evaluated for the medical management of adenomyosis, a condition where the endometrial tissue exists within and grows into the uterine wall, often causing pelvic pain and heavy menstrual bleeding. mdpi.comnih.govnih.gov

A retrospective study evaluated the use of norethindrone acetate in premenopausal women with moderate to severe pelvic pain and bleeding due to adenomyosis. The results indicated a significant improvement in both dysmenorrhea (painful periods) and menorrhagia (heavy bleeding) after treatment. nih.govnih.gov This suggests that norethindrone acetate can be an effective and well-tolerated medical alternative to surgery for symptomatic adenomyosis. nih.govresearchgate.net The progestin in norethindrone acetate helps to thin the lining of the uterus, which can lead to lighter and less painful periods. cupag.org Continuous administration of high-dose progestins like norethindrone acetate has been found to induce a temporary regression of adenomyosis. sociedadperuanaclimaterio.com

nih.govnih.govnih.govnih.govGenitourinary Syndrome of Menopause (GSM) (Investigational)

The use of norethindrone acetate in the management of Genitourinary Syndrome of Menopause (GSM) is currently investigational. GSM encompasses a range of symptoms and signs associated with decreased estrogen and other sex steroids, affecting the vulva, vagina, and lower urinary tract. nih.gov

Standard treatment for GSM often involves estrogen therapy; however, unopposed estrogen can increase the risk of endometrial hyperplasia. nih.gov Progestogens like norethindrone acetate are being explored as a means to counteract these effects on the endometrial tissue. nih.gov Research is underway to develop novel delivery systems, such as a norethindrone acetate-loaded intrauterine device (IUD), designed for the sustained release of the compound. nih.gov The goal of such a system would be to provide a counter-estrogenic intervention to protect the endometrium during estrogen therapy for GSM. nih.govnih.gov

Cyclical Mastalgia (Investigational)

Norethindrone has been investigated for its potential role in managing nonresponsive cyclical mastalgia, which is breast pain that is related to the menstrual cycle. nih.gov However, the evidence for the effectiveness of progestogens in treating mastalgia is not well-established. Some consensus suggests that progestogens may not have a significant role in the treatment of breast pain. nih.gov Further research is needed to determine the efficacy of norethindrone acetate for this indication.

Add-Back Therapy in Gonadotropin-Releasing Hormone Agonist (GnRHa) Treatment

Gonadotropin-Releasing Hormone agonists (GnRHa) are effective in treating conditions like endometriosis by creating a hypoestrogenic state. nih.govresearchgate.net However, this induced state can lead to significant side effects. nih.govnih.gov Hormonal "add-back" therapy is used to alleviate these side effects while maintaining the therapeutic efficacy of the GnRHa treatment. nih.govresearchgate.net Norethindrone acetate is a progestin that has been studied and used as an add-back regimen. nih.govresearchgate.net

Mitigation of Hypoestrogenic Symptoms (Bone Mineral Density Loss, Vasomotor Symptoms)

A primary concern with long-term GnRHa therapy is the loss of bone mineral density (BMD) and the occurrence of vasomotor symptoms such as hot flashes. nih.govnih.govmdpi.com Norethindrone acetate, when used as add-back therapy, has been shown to mitigate these hypoestrogenic symptoms. nih.govresearchgate.net

Several studies have demonstrated that add-back therapy with norethindrone acetate can prevent BMD loss and relieve vasomotor symptoms without compromising the analgesic efficacy of GnRH analogues for endometriosis-associated pain. nih.govmdpi.com A randomized, prospective, double-blinded trial showed that combination therapy of a GnRHa with norethindrone minimized marked vasomotor and vaginal symptoms compared to GnRHa alone. nih.gov Furthermore, the loss of lumbar spine bone mineral density was significantly reduced in the group receiving the combination therapy. nih.gov

Another study involving adolescents and young women on GnRHa therapy for endometriosis found that add-back therapy with norethindrone acetate successfully preserved bone health. nih.gov While combination add-back with estrogen appeared more effective for increasing total body bone mineral content, norethindrone acetate monotherapy stabilized total body, lumbar spine, and hip BMD. nih.gov

nih.govnih.govnih.govnih.govPreservation of Therapeutic Efficacy

Norethindrone acetate (NETA) has demonstrated sustained therapeutic efficacy in the long-term management of symptoms associated with gynecological conditions such as endometriosis. Clinical research illustrates that its effectiveness in pain reduction and disease management is preserved over extended periods of treatment.

A retrospective cohort study assessing the long-term efficacy of norethindrone acetate for rectovaginal endometriosis over a five-year period provides significant insights into its sustained effects. The study included 103 women with pain symptoms who received NETA for five years. nih.gov A significant and lasting reduction in chronic pelvic pain and deep dyspareunia was observed throughout the treatment duration. nih.gov Notably, 61 of the original 103 participants completed the full five-year follow-up. nih.gov Among those who completed the study, a high percentage reported satisfaction with the long-term treatment. nih.gov

Another study focused on the medical management of recurrent endometriomas with long-term norethindrone acetate. This research highlighted a significant reduction in cyst size within as little as three months of initiating therapy. nih.gov The study reported an average regression rate of 0.025 ± 0.015 cm per day with continuous treatment, leading to complete regression of the recurrent endometriomas. nih.gov This demonstrates the preservation of norethindrone acetate's efficacy in not only managing symptoms but also in reducing the size of endometriotic lesions over time.

The sustained efficacy of norethindrone acetate is attributed to its ability to create a hypoestrogenic and acyclic hormonal environment. nih.govresearchgate.net This environment is achieved by suppressing gonadotropins, inhibiting ovulation, and leading to the eventual decidualization and atrophy of endometrial tissue. nih.govresearchgate.net

The following tables present detailed findings from clinical research on the long-term therapeutic efficacy of norethindrone acetate.

Table 1: Patient-Reported Outcomes in Long-Term Norethindrone Acetate Therapy for Rectovaginal Endometriosis

| Outcome | Baseline | After 1 Year | After 5 Years | p-value (Baseline vs. 1 & 5 Years) |

| Chronic Pelvic Pain | High | Significantly Decreased | Significantly Decreased | <0.001 |

| Deep Dyspareunia | High | Significantly Decreased | Significantly Decreased | <0.001 |

| Dyschezia | High | Improved | Stable (vs. 1 Year) | 0.008 (Baseline vs. 1 Year) |

| Patient Satisfaction (Completed Study) | N/A | N/A | 68.8% Satisfied or Very Satisfied | N/A |

Table 2: Radiological and Clinical Response to 5-Year Norethindrone Acetate Treatment for Rectovaginal Endometriosis

| Response Category | Percentage of Patients (n=59) |

| Partial Radiological Response | 55.9% |

| Stable Disease | 32.2% |

| Volumetric Increase of Nodules | 11.9% |

Table 3: Efficacy of Long-Term Norethindrone Acetate in the Management of Recurrent Endometriomas

| Parameter | Finding | p-value |

| Pain Degree | Significantly lower on treatment compared to baseline | <0.00001 |

| Cyst Size | Significantly smaller in as little as 3 months | <0.0001 |

| Average Rate of Regression | 0.025 ± 0.015 cm/day | N/A |

| Mean Regression Time | 10.28 ± 8.25 months | N/A |

Adverse Events and Safety Considerations in Norethindrone Acetate Research

Common and Less Severe Adverse Events

Research, including a large multicenter phase 3 clinical trial involving 1,660 women, has documented several common adverse reactions associated with norethindrone (B1679910) acetate (B1210297), often when used in combination with an estrogen. fda.gov

| Adverse Reaction | Incidence in Clinical Trial (%) |

| Nausea/Vomiting | 7% |

| Headache | 7% |

| Bleeding Irregularities | 5% |

| Dysmenorrhea | 4% |

| Weight Fluctuation | 4% |

| Breast Tenderness | 4% |

| Acne | 3% |

| Abdominal Pain | 3% |

| Anxiety | 2% |

| Depression | 2% |

| Data from a one-year, open-label, single-arm study evaluating norethindrone acetate and ethinyl estradiol (B170435) tablets for pregnancy prevention. fda.gov |

Menstrual irregularities are among the most frequently reported side effects in studies involving norethindrone acetate. drugs.com These can include spotting, breakthrough bleeding, and other changes in the menstrual cycle. clevelandclinic.orgmedlineplus.gov In a phase 3 clinical trial, bleeding irregularities—such as metrorrhagia, irregular menstruation, menorrhagia, vaginal hemorrhage, and dysfunctional uterine bleeding—were reported by 5% of subjects. fda.gov However, research also indicates its utility in managing menstrual issues. One randomized trial found that norethindrone was superior to combined oral contraceptives for delaying menstruation and preventing breakthrough bleeding when initiated on or before cycle day 12. nih.govresearchgate.net In that study, only 8% of women in the norethindrone group reported spotting compared to 43% in the control group. nih.govresearchgate.net

Central nervous system (CNS) effects are commonly observed in clinical research on norethindrone acetate. Headache is a frequently cited event, occurring in 7% of participants in one large trial. fda.gov Other reported CNS effects include mood changes, depression, and dizziness. medlineplus.govsemanticscholar.org The aforementioned trial also noted anxiety and depression as adverse reactions, each affecting 2% of the subjects. fda.gov Worsening mood or feelings of depression are considered side effects to be reported to a care team. clevelandclinic.org

Breast pain, tenderness, or swelling is another common finding in clinical studies of norethindrone acetate. clevelandclinic.orgmedlineplus.govdrugs.com A large clinical trial found that 4% of participants experienced breast tenderness. fda.gov A short-term, 12-week prospective study involving 56 postmenopausal women evaluated the effects of estradiol combined with norethindrone acetate on the breast. nih.gov The study found that while the treatment could up-regulate progesterone (B1679170) receptors, it did not significantly affect proliferation or breast density. nih.gov

Gastrointestinal (GI) disturbances are frequently reported in research participants using norethindrone acetate. drugs.com These events include nausea, vomiting, bloating, and stomach or abdominal pain. clevelandclinic.orgmedlineplus.gov In a major clinical trial, nausea and/or vomiting was the most common adverse reaction alongside headache, reported by 7% of women, while abdominal pain was noted in 3% of participants. fda.gov A prospective pilot study investigating norethindrone acetate for colorectal endometriosis found that while it improved symptoms like diarrhea and intestinal cramping, it did not have a significant effect on constipation or abdominal bloating. nih.govoup.com

Dermatological side effects have been observed in studies of norethindrone acetate. Acne was reported by 3% of subjects in a large-scale clinical trial. fda.gov Other documented dermatological effects include hair loss, growth of hair on the face (hirsutism), and brown or blotchy spots on the skin (melasma or chloasma), particularly on the face. medlineplus.govdrugs.com Allergic reactions, such as skin rash and hives, are also noted as potential adverse events. clevelandclinic.orgrxlist.com In one case report, a 30-year-old woman developed erythema nodosum, a type of skin inflammation, within a month of starting a combination therapy containing norethindrone acetate and ethinyl estradiol. nih.gov

Serious Adverse Events and Associated Risks

Beyond common side effects, research has investigated more severe risks associated with norethindrone acetate, particularly concerning vascular events and effects on major organs.

| Serious Adverse Event Category | Associated Risks Explored in Research | Key Research Findings |

| Thromboembolic and Vascular Risks | Venous Thromboembolism (VTE), Stroke, Myocardial Infarction | Higher-dose norethindrone acetate was significantly associated with increased odds of VTE (aOR 3.00). nih.gov The risk appears to be dose-dependent. bmj.com |

| Hepatic Effects | Liver Injury, Transaminitis, Cholestasis, Hepatic Adenomas | Case series have documented norethindrone-induced transaminitis, which resolved upon discontinuation. semanticscholar.org It has been associated with a spectrum of liver injuries, including hepatitis and cholestasis. nih.gov |

| Cardiovascular Events | Changes in Cardiovascular Risk Factors | In postmenopausal women, transdermal 17β-estradiol plus norethisterone acetate showed beneficial impacts on fibrinogen, factor VII, LDL-C, and total cholesterol. nih.gov |

| Effects on Bone Mineral Density | Bone Loss / Preservation | In post-menopausal women, norethisterone prevented bone loss by decreasing bone turnover. nih.gov It was also effective as an add-back regimen to prevent bone loss in young women treated with GnRH analogues for endometriosis. mdedge.com |

| This table summarizes findings from various research studies and does not represent a comprehensive list of all possible serious adverse events. |

Thromboembolic and Vascular Risks The risk of thromboembolic events, particularly venous thromboembolism (VTE), is a significant safety consideration in research on progestogens. Studies suggest this risk may be dose-dependent for norethindrone acetate. bmj.com A nested matched case-control study identified that the use of higher-dose oral norethindrone acetate was significantly associated with increased odds of incident acute VTE, with an adjusted odds ratio of 3.00. nih.gov In contrast, several large studies have concluded there is no increased risk of VTE with the lower contraceptive dose (0.35 mg) of norethindrone acetate. contemporaryobgyn.net The potential for partial conversion of norethindrone acetate to ethinylestradiol is an important factor, as this may have clinical significance in women with a heightened risk for thromboembolism. bmj.comresearchgate.net Other serious vascular events such as stroke and blood clots in the leg, lung, or eye have also been reported as serious side effects. clevelandclinic.orgdrugs.comrxlist.com

Cardiovascular Events The influence of progestogens on cardiovascular health is a critical area of study. Research into the progestogenic component of oral contraceptives suggests it may contribute to an increased risk of stroke and ischemic heart disease, potentially mediated through effects on blood pressure. nih.gov However, other studies have shown neutral or potentially positive effects. A meta-analysis of randomized, controlled trials on postmenopausal women found that transdermal 17β-estradiol combined with this compound had beneficial effects on several cardiovascular disease risk factors, including significant reductions in fibrinogen, factor VII, LDL-C, and total cholesterol. nih.gov Another study in cholesterol-fed rabbits suggested that norethindrone acetate enhances the antiatherogenic effect of 17β-estradiol. ahajournals.org

Hepatic Effects Though rare, serious liver-related adverse events have been documented in research concerning norethindrone acetate. These include liver injury, jaundice (yellowing of the skin or eyes), and in very rare instances, liver tumors. clevelandclinic.orgdrugs.comrxlist.com A retrospective case series detailed 10 cases of norethindrone-induced transaminitis (elevated liver enzymes) in patients treated for endometriosis; in all cases, liver function tests normalized after the drug was discontinued (B1498344). semanticscholar.org Other case reports have described norethisterone-induced liver injury, including cholestatic hepatitis. nih.govnih.gov The development of hepatic adenomas has also been reported in patients on high-dose norethisterone. researchgate.net

Effects on Bone Mineral Density The impact of norethindrone acetate on bone health has been explored, particularly in the context of long-term use and in specific patient populations. Research in post-menopausal women with osteoporosis suggests that norethisterone can prevent bone loss by decreasing bone turnover. nih.gov One study found that after two years of treatment, fat-corrected forearm bone mineral content rose significantly. nih.gov Another study in post-menopausal women showed that a combination of estrogen and this compound provided effective prophylaxis against bone loss. nih.gov Furthermore, norethindrone acetate has been studied as an effective "add-back" therapy to prevent bone mineral density loss in young women with endometriosis undergoing treatment with GnRH analogues like leuprolide acetate. mdedge.com

Thromboembolic Disorders (Thrombophlebitis, Pulmonary Embolism, Cerebral Thrombosis/Embolism, Deep Vein Thrombosis)

Norethindrone acetate has been studied in relation to various thromboembolic events, which involve the formation of a blood clot inside a blood vessel that breaks loose and is carried by the bloodstream to another site. Research has identified associations between the use of progestogens, including norethindrone acetate, and conditions such as deep vein thrombosis (DVT), pulmonary embolism (PE), and cerebral venous sinus thrombosis (CVST). drugs.comnih.gov The U.S. Food and Drug Administration (FDA) lists active deep vein thrombosis and pulmonary embolism, or a history of these conditions, as contraindications for the use of norethindrone acetate. fda.report

Case reports have documented severe thromboembolic events in patients taking norethindrone. For instance, a 44-year-old woman being treated with norethisterone (a closely related compound of which norethindrone acetate is a prodrug) for atypical hyperplasia of the endometrium developed an acute pulmonary embolism with cardiac arrest one month into treatment. cadrj.com Similarly, several case reports have described cerebral venous sinus thrombosis in young women taking norethindrone acetate for menstrual disorders like menorrhagia. ijrcog.orgnih.govresearchgate.net In some of these cases, underlying risk factors such as hyperhomocysteinemia were also present, suggesting a multifactorial cause. ijrcog.orgresearchgate.net

A large-scale study assessing incident acute venous thromboembolism (VTE) among women of reproductive age found that the use of norethindrone acetate was significantly associated with increased odds of VTE compared to non-use. nih.gov The study highlighted that for women aged 45–49, current use of norethindrone acetate was associated with 12 excess VTEs per 10,000 exposed women. nih.gov

Table 1: Selected Research Findings on Norethindrone Acetate and Thromboembolic Events

| Study/Report Type | Condition | Patient Profile | Key Finding | Source |

|---|---|---|---|---|

| Case Report | Acute Pulmonary Embolism with Cardiac Arrest | 44-year-old female treated with norethisterone for atypical hyperplasia of endometrium. | Patient developed PE and cardiac arrest one month after starting treatment. | cadrj.com |

| Case Report | Cerebral Venous Sinus Thrombosis (CVST) | 24-year-old female with menorrhagia and undiagnosed hyperhomocysteinemia. | Developed CVST after taking norethisterone. | ijrcog.org |

| Case-control Study | Venous Thromboembolism (VTE) | Reproductive-aged women. | Use of norethindrone acetate was significantly associated with increased odds of incident acute VTE. | nih.gov |

| Case Report | Cerebral Venous Sinus Thrombosis (CVST) | Young woman taking norethindrone acetate for abnormal uterine bleeding. | Developed thrombosis after 50 days of use. | nih.gov |

The risk of thromboembolism in hormonal therapy is complex and often linked to the estrogen component in combined oral contraceptives (COCs). nih.govnih.gov The estrogenic component is generally believed to be the primary driver of the increased thromboembolic risk associated with these medications. nih.gov However, research indicates that the type of progestin also plays a role. nih.govnih.govbmj.com

Progestogens are categorized into generations, with norethisterone (the active form of norethindrone acetate) being a first-generation progestin. nih.gov Studies comparing different COCs have found that the risk of VTE can vary depending on the progestin used. bmj.com A large pooled analysis of four prospective cohort studies involving nearly 80,000 women concluded that COCs containing norethindrone/norethindrone acetate (NET/NETA) and those containing levonorgestrel (B1675169) (a second-generation progestin) carry a similar low risk for VTE. nih.gov The study provided reassurance about the safety profile of norethindrone acetate in combination with low-dose estrogen, finding it comparable to levonorgestrel, which is often considered the "gold standard" for safety regarding thromboembolic risk. nih.gov

Some of norethindrone acetate's effects may be related to its partial metabolism into ethinylestradiol, a potent estrogen. researchgate.netbmj.com This conversion is a distinguishing characteristic of norethindrone and its acetate form compared to other progestogens. bmj.com This inherent estrogenic activity might contribute to venous complaints, particularly when combined with higher doses of external estrogens. bmj.com

The risk of VTE associated with norethindrone acetate appears to be dose-dependent. bmj.comcontemporaryobgyn.net Several large studies focusing on the low contraceptive dose of norethindrone acetate (0.35 mg) concluded that there is no increased risk of VTE at this dosage. contemporaryobgyn.net This has led to the distinction in FDA contraindications, which list a history of DVT or PE as a contraindication for higher therapeutic doses but not for the contraceptive dose. contemporaryobgyn.net

In contrast, higher doses used for therapeutic purposes, such as treating abnormal uterine bleeding or endometriosis (ranging from 5 to 15 mg), may be associated with an increased risk. bmj.comcontemporaryobgyn.net The data on VTE risk with these higher doses are less clear. contemporaryobgyn.net The in-vivo conversion of norethindrone acetate to ethinyl estradiol could be clinically significant at these higher doses, potentially contributing to an increased risk of thrombosis. bmj.comcontemporaryobgyn.net One study noted that 20 mg of norethindrone acetate might be equivalent to taking a pill containing 30 mcg of ethinyl estradiol. contemporaryobgyn.net A World Health Organization study suggested that progestogen therapy at therapeutic doses is associated with an elevated VTE risk, even after adjusting for other cardiovascular risk factors. bmj.com

Hepatic Considerations

The use of norethindrone acetate is contraindicated in individuals with significant liver disease, impaired liver function, or liver tumors. fda.reportrxlist.comfda.govdrugs.com Progestogens are extensively metabolized by the liver, and their use in patients with hepatic impairment is generally contraindicated. drugs.com In rare instances, the use of hormonal substances like norethindrone has been associated with benign or malignant liver tumors, which can lead to life-threatening intra-abdominal hemorrhage. medex.com.bd

Norethindrone acetate has been linked to drug-induced liver injury (DILI), specifically manifesting as transaminitis—an elevation of liver enzymes such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST). semanticscholar.orgnih.gov While considered a rare adverse event, multiple case reports and series have documented this phenomenon. nih.govnih.govnih.govqu.edu.qa

A retrospective case series reviewed 10 patients with endometriosis who developed transaminitis after receiving norethindrone. semanticscholar.orgnih.gov The condition was diagnosed in both symptomatic patients (presenting with nausea, vomiting, or rash) and asymptomatic patients through incidental findings on routine lab tests. semanticscholar.orgnih.gov In all documented cases, liver function tests normalized after the discontinuation of the drug, with resolution occurring within one to 12 months. semanticscholar.orgnih.gov

Potential contributing factors that may increase susceptibility to norethindrone-induced transaminitis include obesity and a history of non-alcoholic fatty liver disease (NAFLD). nih.govqu.edu.qadoaj.org In one case series, five of the ten patients were classified as obese, and one had a known history of fatty liver disease. nih.gov Elevated BMI can be associated with higher baseline liver transaminases, potentially exacerbating the risk of DILI. nih.gov

Table 2: Summary of Case Series on Norethindrone-Associated Transaminitis

| Number of Patients | Patient Population | Key Clinical Presentation | Identified Contributing Factors | Outcome | Source |

|---|---|---|---|---|---|

| 10 | Patients with endometriosis | Asymptomatic or symptomatic (nausea, vomiting, rash, headache) elevation of ALT and AST. | Obesity (5 patients), Overweight (1 patient), known fatty liver disease (1 patient). | Normalization of liver function tests within 1-12 months after discontinuation. | semanticscholar.orgnih.gov |

| 3 | Women with abnormal uterine bleeding. | Hepatitic type drug-induced liver injury with significant rise in transaminases. | Prolonged use of Norethisterone. | Complete improvement after withdrawal of the drug. | nih.gov |

| 3 | Two potential kidney donors and one CKD patient on hemodialysis. | Asymptomatic elevation of liver enzymes. | N/A | Resolved promptly on discontinuation of norethisterone. | nih.gov |

There is a clear contraindication for the use of norethindrone acetate in patients with markedly impaired liver function or active liver disease. fda.reportfda.gov This includes conditions such as severe disturbances of liver function, Dubin-Johnson syndrome, Rotor syndrome, and previous or existing liver tumors. medex.com.bdpracto.com The product labeling for norethindrone acetate specifies that it should be discontinued if jaundice develops. rxlist.com The rationale for this contraindication is based on the extensive hepatic metabolism of the compound and the risk of exacerbating underlying liver conditions. drugs.com

Cardiovascular Effects

The cardiovascular effects of progestogens, including norethindrone acetate, have been a subject of research, particularly in the context of combined hormone therapies. nih.govunc.edu The progestogenic component of oral contraceptives may contribute to an increased risk of stroke and ischemic heart disease, an effect that is thought to be partly mediated through elevations in blood pressure. nih.gov

However, some research suggests neutral or even beneficial cardiovascular effects. A meta-analysis of randomized, controlled trials on the transdermal administration of 17β-estradiol combined with this compound in postmenopausal women found beneficial impacts on several cardiovascular disease risk factors. nih.gov The study reported significant reductions in fibrinogen, factor VII, LDL-C (low-density lipoprotein cholesterol), and TC (total cholesterol). nih.gov

In a preclinical study using a rabbit model of atherosclerosis, norethindrone acetate was found to enhance the antiatherogenic effect of 17β-estradiol. ahajournals.org This effect was only partially explained by changes in serum lipids and lipoproteins, suggesting other mechanisms may be involved in reducing aortic cholesterol accumulation. ahajournals.org It is important to note that the progestogenic component of oral contraceptives does not appear to influence the risk of venous thromboembolism, which is primarily driven by the estrogen component. nih.gov

Impact on Lipid Profile (HDL Cholesterol)

The influence of norethindrone acetate on lipid profiles, particularly High-Density Lipoprotein (HDL) cholesterol, is a significant area of study, especially when used in combination oral contraceptives. Research indicates that the dose of norethindrone and the type of progestin in these formulations are critical determinants of their metabolic effects. nih.gov

A cross-sectional study involving 1,060 women on various oral contraceptives and 418 controls revealed distinct effects on HDL cholesterol based on the norethindrone dosage. The formulation containing a low dose of norethindrone (500 micrograms) was associated with a 10% increase in HDL cholesterol levels. nih.gov In contrast, the combination pill with a high dose of norethindrone (1000 micrograms) did not significantly affect HDL cholesterol levels. nih.gov These findings underscore the importance of progestin dose in metabolic outcomes. For comparison, formulations containing levonorgestrel were found to lower HDL cholesterol levels. nih.gov

| Progestin Component | Effect on HDL Cholesterol |

|---|---|

| Low-Dose Norethindrone | 10% Increase |

| High-Dose Norethindrone | No significant effect |

| Low-Dose Levonorgestrel | 5% Decrease |

| High-Dose Levonorgestrel | 16% Decrease |

| Desogestrel | 12% Increase |

Potential Antiatherogenic Effects in Combination Therapy

Research has explored the potential cardiovascular benefits of norethindrone acetate (NETA) when combined with estradiol, suggesting it may enhance antiatherogenic effects. A study using ovariectomized, cholesterol-fed rabbits investigated the impact of NETA combined with 17β-estradiol (E2) on established aortic atherosclerosis. ahajournals.orgahajournals.org

The study found that the continuous combination of NETA with E2 resulted in a significant additional preventive antiatherogenic effect compared to E2 therapy alone. ahajournals.org Rabbits treated with E2 combined with either 1 mg or 3 mg of NETA showed significantly less aortic cholesterol accumulation than those treated with E2 alone or a placebo. ahajournals.orgahajournals.org This beneficial effect was only partially attributable to changes in serum lipids and lipoproteins, suggesting other mechanisms may be involved. ahajournals.orgahajournals.org A meta-analysis also demonstrated that treatment with 17β-estradiol plus this compound significantly reduces levels of lipoprotein (a) and apolipoprotein B in postmenopausal women, further supporting a cardioprotective role. researchgate.net

| Treatment Group | Aortic Cholesterol Content (μmol/cm²) (mean±SEM) |

|---|---|

| Placebo | 7.20±0.94 |

| E2 (4 mg daily) | 5.46±0.77 |

| E2 (4 mg) + NETA (1 mg) | 2.76±0.44 |

| E2 (4 mg) + NETA (3 mg) | 1.77±0.37 |

Risk of Ischemic Stroke (with EE combinations)

The use of combined oral contraceptives (COCs) containing norethindrone acetate and ethinyl estradiol (EE) has been associated with an increased risk of ischemic stroke. A meta-analysis showed that users of COCs have a 1.6-fold increased risk of myocardial infarction or ischemic stroke compared to non-users. nih.gov The risk appears to be influenced by the estrogen dose, with higher doses associated with a greater risk. nih.gov

Studies indicate that hormonal contraceptives containing ethinyl estradiol can increase the risk of thrombotic stroke by 50-100%. researchgate.net A large Danish study tracked over two million women and found that the combined estrogen-progestin pill was associated with double the risk of ischemic stroke. bmjgroup.com The risk is particularly elevated for women who experience migraine with aura and use combined hormonal contraceptives. nih.gov One study reported a 6.1-fold increased odds of ischemic stroke for women with migraine with aura who used combined hormonal contraceptives. nih.gov Progestin-only contraceptives, however, are considered to have no associated risk of ischemic stroke. nih.gov

| Ethinyl Estradiol Dose | Adjusted Relative Risk (95% CI) |

|---|---|

| 20 µg (plus progestin) | 1.6 (1.4 to 1.9) |

| 30 to 40 µg (plus progestin) | 1.8 (1.6 to 1.9) |

| 50 µg (plus progestin) | 2.0 (1.5 to 2.7) |

Reproductive and Fetal Concerns

Contraindication in Pregnancy and Potential Fetal Harm

Norethindrone acetate is contraindicated for use during pregnancy. nih.govfda.govdrugs.comnih.gov Administration of the drug to pregnant women may cause fetal harm. motherfigure.comnih.govdrugs.com Reports suggest an association between in utero exposure to progestational drugs during the first trimester of pregnancy and adverse fetal outcomes. nih.govfda.gov If a woman becomes pregnant while taking norethindrone acetate, she should be informed of the potential risks to the fetus. drugs.com

Association with Congenital Abnormalities

Intrauterine exposure to norethindrone acetate, particularly during the first four months of pregnancy, is associated with an increased risk of minor birth defects in both male and female fetuses. fda.govnih.govnih.govdrugs.com

Specific congenital abnormalities linked to first-trimester exposure include:

Female Fetuses : Some progestational drugs may cause mild virilization (masculinization) of the external genitalia. nih.govfda.govmotherfigure.com

Male Fetuses : An increased risk of hypospadias, a condition where the opening of the penis is on the underside rather than the tip, has been reported. nih.govnih.govfda.gov The risk of hypospadias, which is 5 to 8 per 1,000 male births in the general population, may be approximately doubled with exposure to these drugs. fda.gov

Research using zebrafish embryos demonstrated that a combination of this compound and ethinyl estradiol can induce developmental abnormalities affecting multiple organ systems in a dose- and time-dependent manner, indicating potential teratogenic effects. nih.gov

Lactation Considerations

Progestin-only contraceptives like norethindrone are considered the hormonal contraceptives of choice for breastfeeding women, although nonhormonal methods are generally preferred. nih.gov Detectable amounts of progestins have been identified in the milk of mothers receiving them, and caution is advised when administered to a nursing woman. fda.govdrugs.com

Studies on the contraceptive dose of norethindrone (350 mcg daily) indicate that it does not appear to adversely affect milk composition, the milk supply, or the growth and development of the infant. nih.gov However, there is limited information regarding the use of higher doses during lactation, such as the 5mg tablets used to delay menstruation. breastfeeding-and-medication.co.ukbreastfeeding-and-medication.co.uk It has been suggested that this higher dose may potentially reduce the quantity of breastmilk, with some anecdotal reports of a temporary dip in supply. breastfeeding-and-medication.co.ukbreastfeeding-and-medication.co.uk

Ocular Abnormalities (Optic Neuritis, Retinal Thrombosis)

The use of hormonal contraceptives, including those containing norethindrone acetate, has been associated with a risk of thromboembolic and thrombotic vascular events, which can manifest as serious ocular abnormalities.

Optic Neuritis: Optic neuritis is an inflammatory condition of the optic nerve that can lead to sudden, reduced vision. While neuro-ophthalmologic complications such as retrobulbar neuritis have been associated with combined oral contraceptives, a direct and specific causal link between norethindrone acetate as a single agent and optic neuritis is not strongly established in current research. nih.gov General studies on optic neuritis often focus on its association with demyelinating diseases or the use of other specific medications. nih.govnih.gov

Retinal Thrombosis: Retinal thrombosis, or retinal vein occlusion, is a blockage of the small veins that carry blood away from the retina, which can cause sudden vision loss. practo.com Product labeling for contraceptives containing norethindrone acetate explicitly warns of this risk. nih.gov It advises immediate evaluation for retinal vein thrombosis if unexplained vision loss, proptosis (bulging of the eye), diplopia (double vision), or papilledema (swelling of the optic disc) occurs. nih.gov This potential adverse event is considered a class effect for oral contraceptives, which are known to increase the risk of blood clots. practo.com

Breast Health Concerns

Mammographic breast density, a measure of the amount of dense fibroglandular tissue compared to fatty tissue in the breast, is a significant risk factor for breast cancer. Research has shown that the use of norethindrone acetate in combination with an estrogen can lead to an increase in breast density.